Vinyl trifluoroacetate

Description

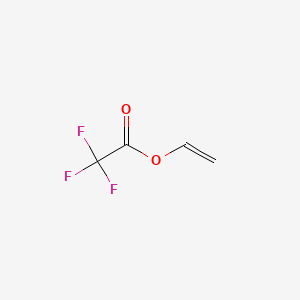

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O2/c1-2-9-3(8)4(5,6)7/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGRMWIREQJHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25748-85-0 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90195813 | |

| Record name | Vinyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or colorless liquid; bp = 39-40 deg C; Stabilized with 3,5-Di-tert-butylcatechol; [Alfa Aesar MSDS] | |

| Record name | Vinyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

433-28-3 | |

| Record name | Ethenyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD7HFM535P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physical properties of Vinyl trifluoroacetate

An In-Depth Technical Guide to Vinyl Trifluoroacetate

Introduction

This compound (VTFA), with the chemical formula CF₃CO₂CH=CH₂, is a fluorinated organic compound of significant interest in synthetic chemistry. As a bifunctional molecule, it incorporates the reactivity of a vinyl group and the unique electronic properties of a trifluoroacetate ester. This combination makes it a valuable monomer for the synthesis of advanced fluoropolymers and a potent reagent for trifluoroacetylation reactions. The presence of the highly electronegative trifluoromethyl group imparts distinct characteristics to the molecule, influencing its reactivity, stability, and the properties of the materials derived from it.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations of this compound, providing a foundational understanding for its application in a laboratory and industrial context.

Chemical and Physical Properties

This compound is a colorless to pale yellow, volatile liquid at room temperature.[1][2] Its high vapor pressure and low flash point necessitate careful handling in a controlled environment. The trifluoromethyl group significantly influences its physical properties, differentiating it from its non-fluorinated analog, vinyl acetate.

Identifiers and Molecular Information

| Identifier | Value | Source |

| IUPAC Name | ethenyl 2,2,2-trifluoroacetate | [1] |

| Synonyms | Trifluoroacetic acid vinyl ester, Ethenyl trifluoroacetate | [3] |

| CAS Number | 433-28-3 | |

| Molecular Formula | C₄H₃F₃O₂ | |

| Molecular Weight | 140.06 g/mol | [1] |

| InChI Key | ZBGRMWIREQJHPK-UHFFFAOYSA-N | |

| Canonical SMILES | C=COC(=O)C(F)(F)F | [1] |

Tabulated Physical Data

| Property | Value | Conditions | Source |

| Appearance | Colorless to light yellow liquid | Ambient | [1][3] |

| Boiling Point | 40 °C | 750 mmHg | [4] |

| Density | 1.203 g/mL | 25 °C | [4] |

| Refractive Index (n_D) | 1.317 | 20 °C | [4] |

| Vapor Pressure | 6.93 psi (47.8 kPa) | 20 °C | [4] |

| Flash Point | -32 °C (-25.6 °F) | Closed Cup | |

| Solubility | The polar trifluoroacetyl group suggests solubility in polar solvents. | General | [5] |

Molecular Structure and Spectroscopic Analysis

The characterization of this compound relies on standard spectroscopic techniques. The molecule's structure features a vinyl group (C=C) directly attached to the ester oxygen, and a trifluoromethyl group (-CF₃) on the carbonyl carbon. These features give rise to a distinct spectroscopic fingerprint.

Caption: Key functional groups in this compound.

-

¹H NMR: The proton NMR spectrum is simple, showing signals corresponding to the three vinyl protons.[6] The chemical shifts and coupling constants are characteristic of a terminal alkene system.

-

IR Spectroscopy: The infrared spectrum displays strong absorption bands characteristic of the C=O ester stretch (typically around 1780-1800 cm⁻¹) and the C=C vinyl stretch (around 1645 cm⁻¹). The C-F bonds of the trifluoromethyl group also produce strong absorptions in the 1350-1150 cm⁻¹ region.[7][8]

-

Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of 140.06 g/mol .[1] Fragmentation patterns would likely show loss of the vinyl group or cleavage related to the trifluoroacetyl moiety.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of a trifluoroacetic acid source with an acetylene equivalent. One established method is the mercury-catalyzed addition of trifluoroacetic acid to acetylene gas.

Experimental Protocol: Synthesis via Acetylene Addition

This protocol is based on a method described in the patent literature.[9]

-

Catalyst Preparation: A catalyst mixture is prepared using mercuric oxide in a solution of oleum and glacial acetic acid.

-

Reaction Setup: Trifluoroacetic acid is added to a reaction vessel equipped with a stirrer and a gas inlet. The catalyst mixture is then introduced.

-

Acetylene Addition: Acetylene gas is bubbled through the stirred mixture. The reaction is typically exothermic and may require cooling to maintain control.

-

Workup: After the reaction is complete, anhydrous sodium acetate is added to neutralize the strong acid catalyst.

-

Purification: The crude product, this compound, is isolated and purified by fractional distillation.[9]

Caption: Synthesis workflow for this compound.

Core Reactivity

-

Polymerization: The vinyl group is susceptible to free-radical polymerization, making VTFA a useful monomer for producing fluorinated polymers. These polymers have applications where chemical resistance and specific thermal properties are desired.[10]

-

Electrophilic Addition: Like other alkenes, the double bond can undergo electrophilic addition reactions.

-

Transesterification: The ester group can participate in transesterification reactions, allowing for the synthesis of other trifluoroacetate esters.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its high flammability, corrosivity, and acute toxicity present significant risks if not handled properly.

GHS Hazard Information

| Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H225: Highly flammable liquid and vapor.[11]H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[11]H314: Causes severe skin burns and eye damage.[11] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[12]P233: Keep container tightly closed.[12]P260: Do not breathe mists or vapors.[12]P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[12] Use non-sparking tools and explosion-proof equipment.[12] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12] It should be stored under refrigeration (2-8°C). The material is often supplied with an inhibitor, such as tert-butylcatechol, to prevent spontaneous polymerization.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

This compound is a versatile and reactive chemical building block. Its physical properties are dominated by its low molecular weight, high volatility, and the strong electron-withdrawing nature of the trifluoromethyl group. While its hazardous nature demands rigorous safety measures, its utility as a monomer in polymer science and as a reagent in organic synthesis makes it a valuable compound for advanced material and pharmaceutical development. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- Solubility of Things. Vinyl 2-[(2,2,2-trifluoroacetyl)

- NIST.

- PubChem.

- ResearchGate. Synthesis of this compound 4 and subsequent control reactions. [Link]

- Google Patents.

- Haz-Map.

- Shoichet Lab - University of Toronto.

- LookChem.

- SpectraBase.

- ResearchGate. The polymerization of isobutyl vinyl ether by trifluoroacetic acid. [Link]

- PubChem.

- ERIC.

- ResearchGate. 1 H NMR (200 MHz)

- University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- Sciencemadness Wiki. Trifluoroacetic acid. [Link]

- Wikipedia.

Sources

- 1. Ethenyl 2,2,2-trifluoroacetate | C4H3F3O2 | CID 79011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. parchem.com [parchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound(433-28-3) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. US2525530A - Method for producing this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

Vinyl trifluoroacetate chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of Vinyl Trifluoroacetate

Abstract

This compound (VTFA) is a fluorinated monomer of significant interest in polymer science and organic synthesis. Its unique chemical structure, characterized by the juxtaposition of an electron-rich vinyl group and a potent electron-withdrawing trifluoroacetate moiety, imparts a distinct reactivity profile and results in polymers with highly desirable properties. This guide provides a comprehensive examination of the molecular architecture and bonding of VTFA. We will explore the intricate interplay of inductive and resonance effects that govern its electronic landscape, detail its synthesis and characteristic reactions, and provide a thorough analysis of its spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this versatile chemical building block.

Molecular Structure and Electronic Landscape

This compound, with the linear formula CF₃CO₂CH=CH₂, possesses a compact yet electronically complex structure.[1] Its molecular weight is 140.06 g/mol .[1][2][3][4][5] The molecule can be deconstructed into two key functional domains: the vinyl group (CH₂=CH-) and the trifluoroacetate group (-OCOCF₃). The synergy between these two groups is central to the molecule's properties.

Core Structure and Hybridization

The carbon atoms of the vinyl group are sp² hybridized, resulting in a planar geometry with bond angles approximating 120°. This framework gives rise to a σ-bond and a π-bond between the two carbons. The ester oxygen atom linking the vinyl and acyl groups is also sp² hybridized, allowing its p-orbital to participate in resonance. The carbonyl carbon is sp² hybridized, while the trifluoromethyl carbon is sp³ hybridized.

Caption: Chemical structure of this compound (VTFA).

Dominant Electronic Effects

The reactivity and spectroscopic properties of VTFA are governed by a powerful interplay between inductive and resonance effects.

-

Inductive Effect (-I): The three fluorine atoms on the α-carbon exert a profound electron-withdrawing inductive effect. Fluorine's high electronegativity pulls electron density away from the acetyl group. This effect is transmitted through the σ-bond framework, making the carbonyl carbon highly electrophilic and increasing the acidity of the corresponding trifluoroacetic acid.[6]

-

Resonance Effect (+R): The lone pair of electrons on the ester oxygen atom adjacent to the vinyl group can be delocalized into the C=C π-system. Simultaneously, the lone pair on the same oxygen can participate in resonance with the adjacent carbonyl group. This delocalization slightly increases the electron density of the vinyl group but is significantly counteracted by the inductive effect of the trifluoroacetate group.

Caption: Dominant inductive (-I) and resonance (+R) effects in VTFA.

This electronic tug-of-war makes the vinyl group in VTFA less nucleophilic than in vinyl acetate, influencing its polymerization behavior and reactivity towards electrophiles.

Physicochemical and Spectroscopic Characterization

The unique electronic structure of VTFA gives rise to a distinct set of physical and spectroscopic properties that are essential for its identification and application.

Physical Properties

VTFA is a colorless, volatile, and flammable liquid with a pungent odor.[3] It is characterized by a low boiling point and high density, consistent with its fluorinated nature.

| Property | Value | Source |

| Molecular Formula | C₄H₃F₃O₂ | [2][3][4] |

| Molecular Weight | 140.06 g/mol | [1][2][3][4] |

| Boiling Point | 39-40 °C at 750 mmHg | [3][5] |

| Density | 1.203 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.317 | [3][5] |

| Flash Point | -32 °C (-25.6 °F) | [1][3] |

| CAS Number | 433-28-3 | [1][2][3] |

Spectroscopic Signatures

Spectroscopic analysis provides definitive structural confirmation and insight into the molecule's bonding environment.

Infrared (IR) Spectroscopy: The IR spectrum of VTFA is distinguished by strong absorptions corresponding to its key functional groups. Analogous to other vinyl esters, it displays characteristic bands for the C=O, C=C, and C-O moieties, with the addition of intense C-F stretching vibrations.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is simple and highly characteristic. It features a complex multiplet system in the vinylic region (typically δ 4.5-7.5 ppm) corresponding to the three protons on the double bond.[9][10] The distinct chemical shifts and coupling constants of these protons provide definitive evidence for the vinyl ester structure.

-

¹³C NMR: The carbon spectrum shows four distinct signals. The sp² carbons of the vinyl group appear between δ 110-150 ppm.[10][11] The carbonyl carbon is significantly deshielded, while the trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), typically around δ 118-122 ppm.[11]

| Nucleus | Chemical Shift (δ, ppm) | Key Features / Coupling |

| ¹H | ~7.0-7.5 (1H) | Vinylic proton (CH), dd |

| ~4.6-5.0 (2H) | Vinylic protons (CH₂), m | |

| ¹³C | ~156 | Carbonyl (C=O) |

| ~140 | Vinylic (CH) | |

| ~98 | Vinylic (CH₂) | |

| ~115 | Trifluoromethyl (CF₃), q, ¹JCF |

Note: Exact chemical shifts can vary depending on the solvent and instrument.[9][10]

Synthesis and Reactivity

VTFA's utility stems from its accessible synthesis and well-defined reactivity, primarily as a monomer for specialized polymers.

Synthesis Protocol: Addition of Trifluoroacetic Acid to Acetylene

A common method for preparing VTFA involves the mercury-catalyzed addition of trifluoroacetic acid to acetylene.[12] This process leverages the high reactivity of acetylene with a strong acid in the presence of a catalyst.

Experimental Protocol:

-

Catalyst Preparation: In a suitable reaction vessel equipped for gas inlet and stirring, a catalyst mixture is prepared by dissolving 0.48 g of mercuric oxide in glacial acetic acid containing 2 cc of 60% oleum.

-

Reaction Initiation: 25 grams of trifluoroacetic acid is added to the catalyst mixture. The mixture is stirred thoroughly.

-

Acetylene Addition: A steady stream of acetylene gas is passed into the reaction mixture. The reaction is typically exothermic and may require cooling to maintain control. The addition is continued until an excess of acetylene has been consumed.

-

Workup: Upon completion, 2 grams of anhydrous sodium acetate is added to the reaction mixture to neutralize the strong acid catalyst.

-

Purification: The desired product, this compound, is isolated and purified from the reaction mixture by fractional distillation.[12]

Key Reactivity: Polymerization

The most prominent application of VTFA is in polymer chemistry. The vinyl group readily undergoes radical polymerization to form poly(this compound) (PVTFA).

-

RAFT/MADIX Polymerization: VTFA can be effectively polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) or Macromolecular Design via Interchange of Xanthates (MADIX) techniques. These controlled radical polymerization methods allow for the synthesis of polymers with well-defined molecular weights and low dispersity (Đ < 1.23).[13]

-

Polymer Properties: The resulting PVTFA is a semi-crystalline polymer with a high melting point. The trifluoroacetate group imparts unique characteristics to the polymer, including enhanced chemical stability, specific thermal properties, and altered solubility profiles, such as improved solubility in supercritical carbon dioxide.[13]

-

Copolymerization and Modification: VTFA can be copolymerized with other monomers, such as vinyl acetate (VAc), to finely tune the properties of the resulting copolymers.[13] Furthermore, the trifluoroacetate ester groups in the polymer backbone can be selectively hydrolyzed (e.g., via methanolysis) to yield polyvinyl alcohol (PVOH) segments, enabling the creation of well-defined block copolymers.[13] This chemical handle makes PVTFA a versatile precursor for more complex polymer architectures.

Applications and Future Outlook

The distinct properties of this compound and its corresponding polymers make it a valuable material for specialized applications.

-

High-Performance Materials: Polymers and copolymers derived from VTFA are employed in coatings, adhesives, and films where enhanced thermal stability, chemical resistance, and specific surface properties (low surface energy) are required.[14]

-

Synthetic Intermediate: Beyond polymerization, VTFA serves as an intermediate in organic synthesis for creating more complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries.[3][14]

-

CO₂-philic Materials: The affinity of the trifluoroacetate group for carbon dioxide makes VTFA-containing polymers candidates for applications involving supercritical CO₂, such as in specialized separation or reaction media.[13]

The continued exploration of controlled polymerization techniques with VTFA and its copolymerization with a wider range of functional monomers promises to yield novel materials with precisely tailored properties for advanced technological applications.

References

- Al-Ejjel, A. et al. (2015). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry.

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook.

- Dickey, J. B., & Stanin, T. E. (1950). U.S. Patent No. 2,525,530. Washington, DC: U.S. Patent and Trademark Office.

- Wiley. (n.d.). trifluoroacetic acid, vinyl ester. SpectraBase.

- ResearchGate. (n.d.). Synthesis of this compound 4 and subsequent control reactions.

- Chhantyal-Pun, R. et al. (2020). Cl Atom-Initiated Photo-Oxidation Reactions of this compound and Allyl Trifluoroacetate in Tropospheric Conditions. The Journal of Physical Chemistry A.

- LookChem. (n.d.). Cas 433-28-3,this compound.

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Ethenyl 2,2,2-trifluoroacetate. PubChem Compound Database.

- DeSimone, J. M. et al. (2001). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules.

- Haz-Map. (n.d.). This compound.

- Wiley. (n.d.). trifluoroacetic acid, vinyl ester [Optional[ATR-IR]]. SpectraBase.

- ResearchGate. (n.d.). The polymerization of isobutyl vinyl ether by trifluoroacetic acid.

- ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.

Sources

- 1. トリフルオロ酢酸ビニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. Ethenyl 2,2,2-trifluoroacetate | C4H3F3O2 | CID 79011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(433-28-3) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US2525530A - Method for producing this compound - Google Patents [patents.google.com]

- 13. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. This compound [myskinrecipes.com]

Synthesis of Vinyl Trifluoroacetate: From Foundational Chemistry to Modern Catalysis

An In-depth Technical Guide:

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

Vinyl trifluoroacetate (VTFAc) is a highly versatile fluorinated monomer and synthetic intermediate. Its unique electronic properties, conferred by the trifluoroacetyl group, make it a valuable building block in polymer science and a reactive partner in organic synthesis. This guide provides an in-depth exploration of the primary synthetic routes to this compound originating from trifluoroacetic acid (TFA). We will dissect the mechanistic underpinnings of classical and contemporary methods, offer detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity. The narrative emphasizes the causality behind procedural choices, providing a robust framework for researchers to not only replicate but also innovate upon these methodologies.

Introduction: The Significance of this compound

This compound (CF₃CO₂CH=CH₂) is the vinyl ester of trifluoroacetic acid. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the vinyl moiety, making it distinct from its non-fluorinated analog, vinyl acetate. This renders VTFAc and its polymers more stable to heat and water[1].

Key Properties and Applications:

-

Monomer for Fluoropolymers: VTFAc is a key monomer for creating specialty polymers. Polymers derived from VTFAc exhibit unique thermal properties, chemical resistance, and tunable solubility, making them suitable for advanced materials applications[2][3]. The controlled polymerization of VTFAc, for instance via RAFT/MADIX, allows for the synthesis of well-defined block copolymers[2].

-

Synthetic Intermediate: In organic synthesis, VTFAc serves as a reactive intermediate. The trifluoroacetate is an excellent leaving group, facilitating various substitution and coupling reactions[4].

-

Drug Development: The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability and binding affinity. VTFAc provides a reactive handle for introducing fluorinated moieties into complex pharmaceutical scaffolds.

This guide will focus on the two most prevalent synthetic strategies starting from trifluoroacetic acid: the direct addition to acetylene and catalytic transvinylation.

Critical Safety and Handling Protocols

Both the starting material and the final product demand rigorous safety protocols. A thorough understanding and implementation of these measures are non-negotiable for any researcher.

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.

-

Hazards: Causes severe skin burns, eye damage, and respiratory irritation upon inhalation[5][6][7][8][9]. It can lead to deep, slow-healing burns[6]. Long-term exposure may impair lung function[6].

-

Handling: Always handle TFA in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE) is mandatory and must include:

-

Acid-resistant gloves (e.g., butyl rubber or Viton™).

-

Chemical splash goggles and a full-face shield.

-

A chemical-resistant apron or lab coat[7].

-

-

Emergency: Emergency eyewash stations and safety showers must be immediately accessible[7]. In case of skin contact, immediately flush with copious amounts of water for at least 15-30 minutes and seek urgent medical attention[7][8].

This compound (VTFAc): VTFAc is a highly flammable, volatile, and harmful liquid[10][11].

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage[10]. It is also suspected of causing genetic defects.

-

Handling: All manipulations must be conducted in a fume hood, away from ignition sources. Use non-sparking tools and take precautionary measures against static discharge[11]. Store in a cool, well-ventilated area, typically refrigerated (2-8°C), and ensure the container is tightly closed[10]. Commercial preparations often contain a stabilizer like tert-butylcatechol to prevent polymerization[10].

Synthetic Methodology I: Direct Addition to Acetylene

This is the classical and most direct method for producing VTFAc from TFA. The process involves the electrophilic addition of the acid across the triple bond of acetylene, a reaction that requires catalytic activation.

Reaction Mechanism

The reaction is traditionally catalyzed by mercury(II) salts. The catalyst polarizes the acetylene π-system, making it susceptible to nucleophilic attack by the trifluoroacetic acid.

Caption: Proposed Catalytic Cycle for Pd-Mediated Transvinylation.

Experimental Protocol

This generalized protocol is based on established transvinylation procedures.[12][13][14]

Materials & Equipment:

-

Trifluoroacetic acid (TFA)

-

Vinyl acetate (VAc), inhibitor-free

-

Palladium(II) acetate [Pd(OAc)₂] or Ruthenium-based catalyst

-

Optional: Ligand (e.g., pyridine, 1,10-phenanthroline) [12]* Anhydrous solvent (e.g., toluene, THF)

-

Reaction vessel with condenser and nitrogen/argon inlet.

-

Distillation apparatus for purification.

Procedure:

-

Setup: Assemble a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar).

-

Catalyst Preparation: Charge the vessel with the palladium or ruthenium catalyst and any co-catalyst or ligand.

-

Reactant Addition: Add anhydrous solvent, followed by trifluoroacetic acid and a stoichiometric excess of vinyl acetate. Using excess vinyl acetate helps to drive the equilibrium towards the product.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by GC or NMR. The reaction is an equilibrium; in some setups, the lower-boiling VTFAc can be continuously removed by distillation to drive the reaction to completion.[13]

-

Workup: After completion, cool the reaction mixture. The catalyst may be removed by filtration through a pad of celite or silica gel.

-

Purification: The solvent and excess vinyl acetate are removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric or reduced pressure.

Discussion of Causality

-

Catalyst Choice: Palladium and Ruthenium are effective due to their ability to coordinate with the olefin (vinyl acetate) and facilitate the nucleophilic attack and subsequent exchange of the acetate group for trifluoroacetate.[12][15] Palladium(II) trifluoroacetate itself can also be an efficient catalyst in coupling reactions.[16]

-

Driving Equilibrium: Transvinylation is a reversible process. To achieve high yields, the equilibrium must be shifted towards the products. This can be achieved in two primary ways:

-

Excess Reagent: Using a large excess of the vinyl donor (vinyl acetate).

-

Product Removal: Continuously removing one of the products. Since VTFAc (b.p. 40°C) is more volatile than vinyl acetate (b.p. 72°C) and trifluoroacetic acid (b.p. 72°C), its removal by distillation is a feasible and effective strategy.[13]

-

-

Advantages: This method is significantly safer, avoiding highly toxic mercury and explosive acetylene. The reaction conditions are generally milder.

| Parameter | Condition / Reagent | Rationale / Comment | Reference(s) |

| Catalyst | Pd(OAc)₂, Ru complexes | Efficiently catalyzes the vinyl exchange reaction. | [12][15] |

| Vinyl Donor | Vinyl Acetate | Readily available, inexpensive, and effective vinyl group source. | [13][17] |

| Equilibrium | Use excess vinyl acetate or distill product | Shifts the reaction equilibrium to favor product formation. | [13] |

| Safety | Mercury- and Acetylene-free | Inherently safer process compared to direct addition. | - |

| Purification | Fractional Distillation | Effective for separating the volatile product. | - |

Purification and Final Product Characterization

Regardless of the synthetic route, rigorous purification is essential to obtain high-purity this compound suitable for polymerization or sensitive organic reactions.

-

Primary Purification Method: Fractional distillation is the method of choice due to the volatility of VTFAc.[1] Care must be taken to avoid polymerization at higher temperatures, and distillation under reduced pressure can be beneficial.

-

Removal of Acidic Impurities: Residual trifluoroacetic or acetic acid can be removed by washing with a mild base (e.g., sodium bicarbonate solution), followed by drying over an anhydrous agent (e.g., MgSO₄) prior to distillation. However, this risks hydrolysis of the ester. Alternative methods using specialized anion-exchange resins can also be effective for removing acidic contaminants.[18]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals for the vinyl protons (CH=CH₂).

-

¹⁹F NMR: A sharp singlet for the -CF₃ group.

-

¹³C NMR: Resonances for the vinyl carbons and the carbonyl carbon, which will show coupling to fluorine.

-

FT-IR: Strong C=O stretching frequency, characteristic of the ester.

-

Conclusion and Strategic Outlook

The synthesis of this compound from trifluoroacetic acid can be approached via two principal pathways, each with distinct advantages and operational considerations.

-

The direct addition to acetylene is atom-economical but is largely relegated to historical or specialized industrial contexts due to the severe safety and environmental concerns associated with mercury catalysts and acetylene gas.

-

Catalytic transvinylation represents the more modern, safer, and laboratory-friendly approach. Its primary challenge lies in managing the reaction equilibrium, which can be effectively overcome through strategic process design, such as the continuous removal of the volatile product.

For researchers in academic and pharmaceutical settings, the transvinylation method is unequivocally the recommended route. Future advancements in this area will likely focus on developing more robust and recyclable catalysts to further improve the economic and environmental profile of the synthesis.

References

- Dickey, J. B., & Stanin, T. E. (1950). Method for producing this compound. U.S.

- Das, S., et al. (2019). Direct Photoassisted α-Trifluoromethylation of Aromatic Ketones with Trifluoroacetic Anhydride (TFAA).

- Debuigne, A., et al. (2011). RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry. [Link]

- AmericanBio. (2015).

- PubChem. (2024). Trifluoroacetic Acid.

- Hotsenpiller, P. A., et al. (2001). Synthesis of Linear Poly(tetrafluoroethylene-co-vinyl acetate) in Carbon Dioxide. Macromolecules. [Link]

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. [Link]

- Fournier, D., et al. (2007).

- Carl ROTH. (2020). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

- Brown, C., & Mathieson, A. M. (1975). The polymerization of isobutyl vinyl ether by trifluoroacetic acid.

- Cacchi, S., et al. (2003).

- LookChem. (n.d.).

- Cho, J., & Krische, M. J. (2010).

- Mondal, M. A. S. M., et al. (1974).

- Stacchiola, D., et al. (2005).

- Dake, J. E., et al. (1993).

- Union Carbide Chemicals and Plastics Technology Corp. (1991). Transvinylation process for the preparation of thermally labile vinyl compounds. U.S.

- Organic Chemistry Portal. (n.d.).

- Nurmanov, S. E., et al. (2021).

- Pan, J., et al. (2011). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Organic Letters. [Link]

- Neurock, M., & Tysoe, W. T. (2021). Catalytic routes and mechanisms for vinyl acetate synthesis.

- Daikin Industries, Ltd. (1991). Process for producing trifluoroacetic acid and trifluoroacetyl chloride.

- American Chemical Society. (n.d.). Vinyl acetate synthesis and current production. [Link]

- Sane, P., et al. (2011). Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids.

- Kent, S. B. H., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]

- Mahalingam, A., & Nageshwar, G. D. (2007). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification.

- National Distillers and Chemical Corp. (1984). Vinyl acetate purification process. U.S.

- Asahi Glass Co Ltd. (1991). Process for producing trifluoroacetic acid and trifluoroacetyl chloride. U.S.

Sources

- 1. US2525530A - Method for producing this compound - Google Patents [patents.google.com]

- 2. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. lookchem.com [lookchem.com]

- 5. americanbio.com [americanbio.com]

- 6. Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog [oreateai.com]

- 7. nj.gov [nj.gov]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. carlroth.com [carlroth.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. research.tue.nl [research.tue.nl]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. Palladium(II) Trifluoroacetate: An Efficient Pd-Catalyst for Coupling Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. cyberleninka.ru [cyberleninka.ru]

- 18. US4487959A - Vinyl acetate purification process - Google Patents [patents.google.com]

CAS number and IUPAC name for Vinyl trifluoroacetate

An In-Depth Technical Guide to Ethenyl 2,2,2-trifluoroacetate (Vinyl trifluoroacetate)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethenyl 2,2,2-trifluoroacetate, commonly known as this compound (VTFA). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this versatile fluorinated monomer. We will delve into its chemical identity, synthesis, reactivity, applications, and critical safety protocols, moving beyond a simple recitation of facts to explain the underlying chemical principles and experimental rationale.

Introduction: The Significance of a Fluorinated Vinyl Monomer

Ethenyl 2,2,2-trifluoroacetate is a highly reactive and flammable liquid that serves as a crucial building block in both polymer chemistry and organic synthesis.[1] The presence of the trifluoroacetate group imparts unique properties to the molecules and polymers derived from it, such as enhanced chemical resistance, thermal stability, and low surface energy.[1] These characteristics make it a valuable monomer for the production of high-performance materials like specialized coatings, adhesives, and films.[1] Furthermore, its utility as a chemical intermediate allows for the introduction of fluorine into organic molecules, a strategy frequently employed in the development of pharmaceuticals and agrochemicals to modulate their biological activity and metabolic stability.[1]

Chemical Identity and Physicochemical Properties

Precise identification of a chemical substance is paramount for reproducibility and safety in research. The compound commonly referred to as this compound is systematically named ethenyl 2,2,2-trifluoroacetate according to IUPAC nomenclature.[2][3] Its key identifiers and properties are summarized below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | ethenyl 2,2,2-trifluoroacetate | [2] |

| Common Name | This compound (VTFA) | [2] |

| CAS Number | 433-28-3 | [2][3][4] |

| Molecular Formula | C4H3F3O2 | [2] |

| Molecular Weight | 140.06 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 39-42 °C | [2] |

| Flash Point | -32 °C (-25.6 °F) | [5] |

| Density | 1.23 g/cm³ (at 20°C) | |

| Synonyms | Ethenyl trifluoroacetate, Trifluoroacetic acid vinyl ester | [4] |

Synthesis of Ethenyl 2,2,2-trifluoroacetate: A Mechanistic Perspective

One established method for the synthesis of this compound involves the direct addition of trifluoroacetic acid to acetylene.[6] This reaction is typically catalyzed by a mercury salt, which activates the acetylene for nucleophilic attack.

Experimental Protocol: Mercury-Catalyzed Acetylene Addition

The following protocol is a conceptual outline based on established chemical principles for the synthesis of vinyl esters from acetylene.

Step 1: Catalyst Preparation

-

In a reaction vessel equipped for gas inlet and vigorous stirring, a mercury salt (e.g., mercuric oxide) is suspended in a mixture of oleum and acetic acid.[6]

-

Rationale: The highly acidic and oxidizing environment generates a highly electrophilic mercury(II) species, which is the active catalyst for the reaction.

Step 2: Acetylene Addition

-

Purified acetylene gas is bubbled through the catalyst-containing reaction mixture at a controlled rate and temperature.

-

Rationale: The mercury(II) ion coordinates to the acetylene triple bond, making it susceptible to nucleophilic attack by the trifluoroacetic acid.

Step 3: Reaction and Product Formation

-

Trifluoroacetic acid is added to the reaction mixture. The reaction proceeds via the formation of an intermediate organomercury compound, which then undergoes protonolysis to yield this compound and regenerate the mercury(II) catalyst.

-

Rationale: The choice of trifluoroacetic acid as the nucleophile directly leads to the desired product.

Step 4: Product Isolation and Purification

-

Upon completion of the reaction, anhydrous sodium acetate is added to the mixture.[6]

-

Rationale: The sodium acetate acts as a base to neutralize any remaining strong acids and to aid in the separation of the product.

-

The this compound is then separated by fractional distillation.[6]

-

Rationale: The low boiling point of this compound allows for its effective separation from the less volatile components of the reaction mixture.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Research and Development

The reactivity of this compound is dominated by the chemistry of its vinyl group, making it an excellent monomer for polymerization.

Polymer Synthesis

This compound can undergo polymerization through various mechanisms, including reversible-deactivation radical polymerization techniques like RAFT/MADIX (Reversible Addition-Fragmentation chain Transfer / Macromolecular Design via Interchange of Xanthates).[7] This allows for the synthesis of polymers with controlled molecular weights and low dispersity.[7]

The resulting poly(this compound) can be further modified. For instance, the trifluoroacetate groups can be selectively cleaved through methanolysis to yield poly(vinyl alcohol), a water-soluble polymer.[7] This chemical versatility allows for the creation of block copolymers with distinct properties.[7]

Caption: Application of VTFA in polymer synthesis and modification.

Role in Drug Development

While direct applications in drug molecules are less common, this compound serves as a precursor for more complex fluorinated building blocks. The trifluoroacetyl group can be used as a protecting group for amines in organic synthesis due to its stability and the mild conditions under which it can be removed.[8] The principles of using fluorinated esters like ethyl trifluoroacetate in the synthesis of pharmaceutically active molecules are also applicable to this compound.[8] Furthermore, copolymers containing vinyl acetate have been extensively studied for implantable drug delivery systems, where the polymer matrix controls the release of a therapeutic agent.[9] The unique properties of this compound make it a candidate for similar advanced drug delivery applications.

Critical Safety and Handling Protocols

Ethenyl 2,2,2-trifluoroacetate is a hazardous chemical and requires strict safety protocols.[10]

Hazard Summary:

-

Flammability: Highly flammable liquid and vapor.[2][5] It has a very low flash point and can be easily ignited.[5]

-

Corrosivity: Causes severe skin burns and eye damage.[5][10]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][10] Inhalation can lead to corrosive effects on the respiratory tract.[10]

-

Other Hazards: It is a lachrymator (induces tearing).[2][10] There is suspicion of it causing genetic defects.

Recommended Handling Procedures

The following procedures are based on standard safety data for highly hazardous chemicals.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber) and inspect them before use.[11]

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Use a respirator with an appropriate vapor cartridge in areas with inadequate ventilation.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

Ethenyl 2,2,2-trifluoroacetate is a highly valuable, albeit hazardous, chemical reagent. Its significance lies in its ability to serve as a monomer for the synthesis of advanced polymers with unique properties and as an intermediate in the preparation of complex fluorinated organic molecules. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development.

References

- RAFT/MADIX (co)polymerization of this compound: a means to many ends. Polymer Chemistry (RSC Publishing).

- ETHYL 2,2,2-TRIFLUOROACETATE | CAS 383-63-1.

- Ethenyl 2,2,2-trifluoroacet

- ethenyl 2,2,2-trifluoroacet

- Vinyl trifluoroacet

- This compound 433-28-3. Tokyo Chemical Industry Co., Ltd. (APAC).

- Ethyl trifluoroacetate - Safety D

- Vinyl Trifluoroacet

- Ethyl trifluoroacet

- Vinyl trifluoroacet

- ETHYL TRIFLUOROACETATE CAS No 383-63-1 MATERIAL SAFETY D

- Vinyl trifluoroacet

- Method for producing this compound.

- Vinyl acetate – Knowledge and References. Taylor & Francis.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Ethenyl 2,2,2-trifluoroacetate | C4H3F3O2 | CID 79011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethenyl 2,2,2-trifluoroacetate [stenutz.eu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound 98 433-28-3 [sigmaaldrich.com]

- 6. US2525530A - Method for producing this compound - Google Patents [patents.google.com]

- 7. RAFT/MADIX (co)polymerization of this compound: a means to many ends - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

The Versatile Reactivity of Vinyl Trifluoroacetate with Nucleophilic Compounds: An In-depth Technical Guide

Introduction: Unveiling the Potential of a Unique Reagent

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving efficiency, selectivity, and high yields. Vinyl trifluoroacetate (VTFA), a seemingly simple vinyl ester, has emerged as a powerful and versatile building block, offering a unique reactivity profile that has found significant application in academic research and the pharmaceutical industry. The potent electron-withdrawing nature of the trifluoroacetyl group renders the vinyl moiety highly susceptible to nucleophilic attack, making VTFA an excellent trifluoroacetylating agent and a partner in various carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive exploration of the reactivity of this compound with a range of nucleophilic compounds, offering insights into reaction mechanisms, practical experimental protocols, and the strategic advantages of its use in complex synthetic endeavors.

Core Reactivity Principles: An Electrophilic Vinyl Acyl Surrogate

The reactivity of this compound is fundamentally governed by the electronic properties of the trifluoroacetyl group. The strong inductive effect of the three fluorine atoms polarizes the carbonyl group, which in turn withdraws electron density from the vinyl double bond. This electronic push-pull dynamic renders the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. The ensuing reaction typically proceeds through a nucleophilic addition-elimination mechanism, leading to the transfer of the trifluoroacetyl group to the nucleophile and the formation of acetaldehyde as a benign byproduct.

Reactions with N-Nucleophiles: A Gateway to Trifluoroacetamides

The trifluoroacetylation of amines is a crucial transformation in peptide synthesis and for the protection of amine functionalities in multi-step organic synthesis.[1] this compound serves as an efficient and often milder alternative to other trifluoroacetylating agents like trifluoroacetic anhydride (TFAA).

Mechanism of N-Trifluoroacetylation

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic addition of the amine to the vinyl group, followed by the elimination of the enolate of acetaldehyde, which then tautomerizes to acetaldehyde.

Caption: General mechanism of N-trifluoroacetylation.

Substrate Scope and Reaction Conditions

This compound reacts readily with a wide range of primary and secondary amines, including aliphatic amines and anilines. The reactions are typically carried out in aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (TEA) can facilitate the reaction.

| Amine Substrate | Product | Yield (%) | Reference |

| Aniline | N-Phenyltrifluoroacetamide | 95 | [2] |

| 4-Fluoroaniline | N-(4-Fluorophenyl)trifluoroacetamide | 97 | [2] |

| 4-(Trifluoromethyl)aniline | N-(4-(Trifluoromethyl)phenyl)trifluoroacetamide | 95 | [2] |

| Secondary Aliphatic Amine | N,N-Dialkyltrifluoroacetamide | High | [3] |

Table 1: Representative examples of N-trifluoroacetylation using this compound.

Experimental Protocol: Synthesis of N-(4-Fluorophenyl)trifluoroacetamide

-

Reaction Setup: To a solution of 4-fluoroaniline (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-(4-fluorophenyl)trifluoroacetamide.[2]

Reactions with O-Nucleophiles: Synthesis of Trifluoroacetate Esters

The trifluoroacetylation of alcohols is another important application of this compound, providing access to trifluoroacetate esters which are valuable intermediates in organic synthesis.

Mechanism of O-Trifluoroacetylation

Similar to the reaction with amines, the reaction with alcohols proceeds through a nucleophilic addition-elimination pathway. The reaction can be catalyzed by acids or bases.

Caption: General mechanism of O-trifluoroacetylation.

Scope and Experimental Considerations

Primary and secondary alcohols react efficiently with this compound.[4] The reaction can be performed neat or in a suitable solvent. For less reactive or sterically hindered alcohols, a catalyst may be required.

| Alcohol Substrate | Conditions | Yield (%) | Reference |

| Primary Alkanol | Neat, rt | Quantitative | [4] |

| Secondary Alkanol | Neat, rt | Quantitative | [4] |

| Poly(vinyl alcohol) | Trifluoroacetic acid | Variable | [5] |

Table 2: Examples of O-trifluoroacetylation.

Experimental Protocol: Trifluoroacetylation of a Primary Alcohol

-

Reaction Setup: In a well-ventilated fume hood, combine the primary alcohol (1.0 mmol) and this compound (1.5 mmol) in a reaction vessel.

-

Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the reaction by gas chromatography (GC) or TLC.

-

Work-up and Purification: Once the reaction is complete, remove the volatile acetaldehyde and excess this compound under reduced pressure to obtain the crude trifluoroacetate ester, which can be further purified by distillation if necessary.

Reactions with S-Nucleophiles: Accessing Thioesters

Thiols, being excellent nucleophiles, react readily with this compound to form S-trifluoroacetylated compounds. This reaction offers a chemoselective method for the protection of thiol groups.[1]

Mechanism and Selectivity

The higher nucleophilicity of sulfur compared to oxygen allows for the selective trifluoroacetylation of thiols in the presence of alcohols. The mechanism mirrors that of N- and O-acylation.

Caption: General mechanism of S-trifluoroacetylation.

Experimental Protocol: Chemoselective Trifluoroacetylation of a Thiol

-

Reaction Setup: To a solution of a compound containing both a thiol and a hydroxyl group (1.0 mmol) in a suitable solvent like THF, add this compound (1.1 mmol) at 0 °C.

-

Reaction Execution: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction for the selective consumption of the thiol starting material.

-

Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by column chromatography.[2]

Reactions with C-Nucleophiles: Forging Carbon-Carbon Bonds

This compound can also serve as an electrophile in reactions with various carbanions, enabling the formation of new carbon-carbon bonds and the synthesis of trifluoromethyl ketones.

Reaction with Ketone Enolates

Ketone enolates can react with this compound, although the reactivity can be complex, with potential for both C- and O-acylation. The reaction of vinyl triflates (derived from ketones) to form α-trifluoromethylated ketones is a related and well-studied transformation.[6][7]

Reaction with Organometallic Reagents

More reactive carbanions, such as those derived from Grignard reagents or organocuprates (Gilman reagents), can add to the vinyl group of this compound. Gilman reagents, being softer nucleophiles, are known to participate in conjugate addition reactions.[8][9]

[4+2] Cycloaddition Reactions: A Dienophile in Diels-Alder Chemistry

The electron-deficient nature of the double bond in this compound makes it a competent dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This provides a route to trifluoroacetyl-substituted cyclohexene derivatives.

Stereochemistry and Regioselectivity

The stereochemistry of the Diels-Alder reaction is generally well-defined, with the reaction proceeding via a concerted mechanism. The use of Lewis acid catalysts can enhance the reaction rate and influence the endo/exo selectivity.[10] With cyclic dienes such as furan, both endo and exo adducts can be formed, and the ratio may be influenced by reaction conditions.[11][12]

Caption: Diels-Alder reaction with this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[13] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound stands out as a remarkably versatile reagent in organic synthesis. Its ability to efficiently trifluoroacetylate a wide range of nucleophiles, including amines, alcohols, and thiols, often with high chemoselectivity, makes it an invaluable tool for protecting group strategies and the introduction of the trifluoromethyl moiety. Furthermore, its participation in carbon-carbon bond-forming reactions with carbanions and as a dienophile in cycloaddition reactions highlights its broader synthetic utility. The straightforward reaction conditions and the generation of a benign acetaldehyde byproduct further enhance its appeal. For researchers and drug development professionals, a thorough understanding of the reactivity of this compound opens up new avenues for the efficient and elegant synthesis of complex molecular targets.

References

- Lewis Acid Catalysis of a Diels−Alder Reaction in Water. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ja971553h

- Mechanism of vinyl triflate formation from ketones. Benchchem. Available at: https://www.benchchem.com/product/b2198

- Recovery of amino acids after trifluoroacetic acid-acetyl chlo- ride... ResearchGate. Available at: https://www.researchgate.

- Chemoselective Protection of Thiols versus Alcohols and Phenols. The Tosvinyl Group. | Request PDF. ResearchGate. Available at: https://www.researchgate.net/publication/250073287_Chemoselective_Protection_of_Thiols_versus_Alcohols_and_Phenols_The_Tosvinyl_Group

- Vinyl Triflate-Aldehyde Reductive Coupling-Redox Isomerization Mediated by Formate: Rhodium-Catalyzed Ketone Synthesis in the Absence of Stoichiometric Metals. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883431/

- Method for producing this compound. Google Patents. Available at: https://patents.google.

- [Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo3. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Trifluoroacetylation-of-Alcohols-During-NMR-Study-Grosu-Terec/97011d611843336a53673e440e2b95b8782a1599

- Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/26917772/

- Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an - ORBi. Available at: https://orbit.dtu.dk/en/publications/steering-the-mechanism-of-the-furan-maleimide-retro-diels-alder-

- R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. Available at: https://www.chemistrysteps.

- Silver Trifluoroacetate Promoted Cycloisomerization of 3,5-diyn-1- ones: the direct observation of Ag intermediate and their application in synthesis. ChemRxiv. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c9c509ed228a000113f879

- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06798h

- Gilman reagent. Wikipedia. Available at: https://en.wikipedia.org/wiki/Gilman_reagent

- Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7465360/

- Reactions of trifluoroacetic acid with poly(vinyl alcohol) and its model compounds. Effect of neighboring hydroxyl groups on the reaction. Sci-Hub. Available at: https://sci-hub.se/10.1002/pol.1968.150060829

- Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External ... PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27807914/

- Synthetic access to thiols: A review. Indian Academy of Sciences. Available at: https://www.ias.ac.in/article/fulltext/jcsc/121/05/0837-0853

- Electrophilic Vinylation of Thiols under Mild and Transition Metal‐Free Conditions. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384112/

- Diels–Alder reaction of vinylene carbonate and 2,5-dimethylfuran: kinetic vs. thermodynamic control. New Journal of Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj02324j

- Stereochemistry of intramolecular Diels–Alder furan (IMDAF) reactions of furyl-substituted chiral ethanolamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2004/ob/b408104h

- Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.

- Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.2c09268

- Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC373574/

- Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. MDPI.

- Method of synthesizing alkenone compounds. Google Patents. Available at: https://patents.google.

- Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters. Google Patents. Available at: https://patents.google.

- Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/

- Synthesis Question regarding Gilman's Reagent : r/OrganicChemistry. Reddit. Available at: https://www.reddit.com/r/OrganicChemistry/comments/u052hs/synthesis_question_regarding_gilmans_reagent/

- (PDF) Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Available at: https://www.researchgate.

- Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2019/qo/c9qo00735j

- This compound. Tokyo Chemical Industry Co., Ltd.(APAC). Available at: https://www.tcichemicals.com/APAC/en/p/T1216

- a) The prototypical Diels-Alder reaction of the dienophile methyl vinyl... ResearchGate. Available at: https://www.researchgate.net/figure/a-The-prototypical-Diels-Alder-reaction-of-the-dienophile-methyl-vinyl-ketone-2-with_fig1_328766952

- Acetylation of amines with vinyl acetate. | Download Scientific Diagram. ResearchGate. Available at: https://www.researchgate.

- Process for the production of alkyl trifluoroacetates. Google Patents. Available at: https://patents.google.

- (PDF) Ruthenium Lewis Acid Catalyzed Asymmetric Diels-Alder Reactions: Reverse Face Selectivity for α , β -Unsaturated Aldehydes and Ketones. ResearchGate. Available at: https://www.researchgate.

- Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/jacs.1c06881

- (PDF) The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups. ResearchGate. Available at: https://www.researchgate.net/publication/344754546_The_Synthesis_of_PolyVinyl_Alcohol_Grafted_with_Fluorinated_Protic_Ionic_Liquids_Containing_Sulfo_Functional_GroupsSulfo_Functional_Groups)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sci-hub.box [sci-hub.box]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. This compound | 433-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Initiation Nexus: A Technical Guide to Vinyl Trifluoroacetate Polymerization

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl trifluoroacetate (VTFA) is a versatile fluorinated monomer that yields polymers with unique properties, including high thermal stability, distinct solubility characteristics, and the potential for facile conversion to polyvinyl alcohol (PVOH) with controlled tacticity. The initiation mechanism employed during the polymerization of VTFA is a critical determinant of the resulting polymer's molecular weight, dispersity, and microstructure, thereby dictating its suitability for advanced applications in drug delivery, specialty coatings, and membrane science. This in-depth technical guide provides a comprehensive exploration of the primary initiation mechanisms for VTFA polymerization, including free radical, cationic, and anionic pathways. A significant focus is placed on controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for which detailed protocols and mechanistic insights are provided. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of fluorinated polymers.

Introduction: The Strategic Importance of Poly(this compound)

Poly(this compound) (PVTFA) stands as a pivotal precursor in the synthesis of specialty polymers. The electron-withdrawing nature of the trifluoroacetate group significantly influences the reactivity of the vinyl monomer and imparts unique characteristics to the resulting polymer. Notably, the ease of hydrolysis of the trifluoroacetate ester group allows for the production of polyvinyl alcohol under mild conditions, offering a route to control the stereochemistry of the final PVOH.[1] The choice of the initiation mechanism is the first and most crucial step in tailoring the architecture of PVTFA for specific applications. This guide will dissect the fundamental principles and practical considerations of initiating VTFA polymerization through various chemical pathways.

Free Radical Polymerization: The Workhorse of Vinyl Monomer Polymerization

Free radical polymerization is a robust and widely employed method for the polymerization of a vast array of vinyl monomers, including VTFA.[2] The process is initiated by the generation of free radicals from a radical initiator, which then add to the double bond of the monomer, propagating a growing polymer chain.

Conventional Free Radical Polymerization

Conventional free radical polymerization of VTFA can be initiated thermally or photochemically using common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3]

Mechanism of Initiation:

The initiation process involves two key steps:

-

Decomposition of the Initiator: The initiator molecule (I) undergoes homolytic cleavage upon heating or irradiation to form two primary radicals (R•).

-

Addition to Monomer: The primary radical adds to the vinyl group of a VTFA monomer (M) to form a monomer radical (M•), which then propagates the polymer chain.

Diagram of Conventional Free Radical Initiation

Caption: Initiation of conventional free radical polymerization of VTFA.

Experimental Protocol: Thermal Initiation of VTFA Polymerization with AIBN

-

Reagent Preparation:

-

Purify VTFA by passing it through a column of basic alumina to remove the inhibitor.

-

Recrystallize AIBN from methanol.

-

Degas the solvent (e.g., 2-butanone) by purging with an inert gas (e.g., argon) for at least 30 minutes.[4]

-

-

Reaction Setup:

-

In a Schlenk tube equipped with a magnetic stir bar, dissolve the desired amount of AIBN in the degassed solvent.

-

Add the purified VTFA to the initiator solution.

-

Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.[4]

-

-

Polymerization:

-

Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed for the desired time.

-

-

Termination and Isolation:

-

Terminate the reaction by cooling the mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Causality Behind Experimental Choices:

-

Inhibitor Removal: Commercially available VTFA contains inhibitors to prevent premature polymerization during storage. These must be removed to allow the desired initiation to occur.

-

Degassing: Oxygen is a potent inhibitor of free radical polymerization as it can react with the propagating radicals to form unreactive peroxy radicals. Freeze-pump-thaw cycles are a highly effective method for removing dissolved oxygen.[4]

-

Choice of Initiator and Temperature: The decomposition rate of the initiator is temperature-dependent. AIBN is a common choice for polymerizations in the 60-80 °C range due to its predictable decomposition kinetics.[3]

Controlled Radical Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT)

While conventional free radical polymerization is effective, it offers limited control over the polymer architecture, often resulting in high dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[5]

Mechanism of RAFT Polymerization:

RAFT polymerization proceeds via a conventional free radical initiator, but in the presence of a chain transfer agent (CTA), typically a thiocarbonylthio compound (e.g., a xanthate or dithiobenzoate). The CTA reversibly deactivates the propagating radicals through a chain transfer process, establishing a dynamic equilibrium between active and dormant chains. This allows all chains to grow at a similar rate, leading to a low dispersity.[5]

Diagram of RAFT Polymerization Mechanism

Caption: The key equilibria in RAFT polymerization.

Experimental Protocol: RAFT/MADIX Polymerization of VTFA

A typical experimental procedure for the xanthate-mediated RAFT polymerization of VTFA is as follows:[4]

-

Reagents:

-

This compound (VTFA)

-

2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator

-

O-ethyl-S-(1-methoxycarbonylethyl) dithiocarbonate (Rhodixan A1) as the RAFT agent

-

2-butanone as the solvent

-

-

Procedure:

-

A mixture of VTFA (e.g., 2.1 g, 14.7 mmol), AIBN (e.g., 7.3 mg, 0.04 mmol), and Rhodixan A1 (e.g., 138.9 mg, 0.07 mmol) in 2-butanone (e.g., 2.3 g) is prepared in a Schlenk tube.[4]

-

The solution is degassed by four freeze-pump-thaw cycles and backfilled with argon.[4]

-

The reaction vessel is placed in an oil bath at a controlled temperature (e.g., 60 °C).[4]

-

The polymerization is allowed to proceed for a specific duration (e.g., 16 hours).[4]

-

The reaction is quenched by rapid cooling, for instance, in liquid nitrogen.[4]

-

The conversion is determined by ¹H NMR spectroscopy.[4]

-

Quantitative Data for RAFT/MADIX Polymerization of VTFA

| Parameter | Value | Reference |